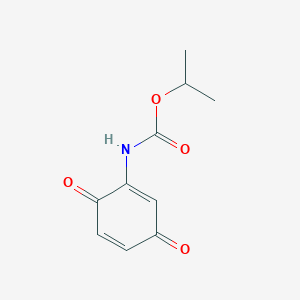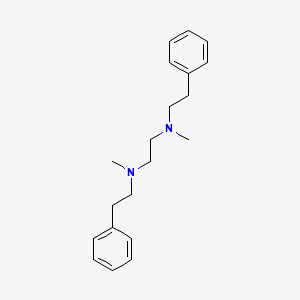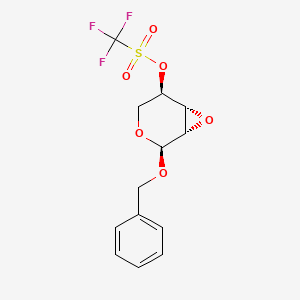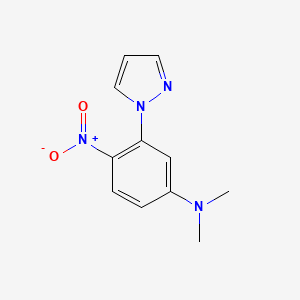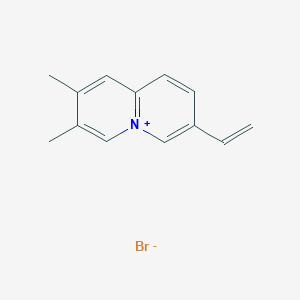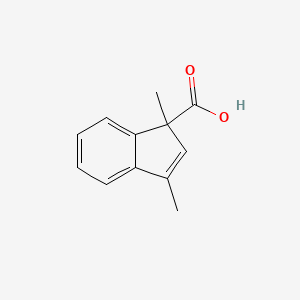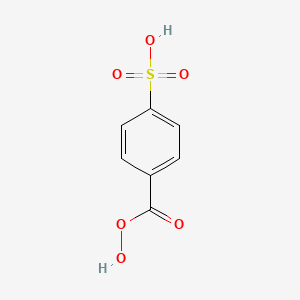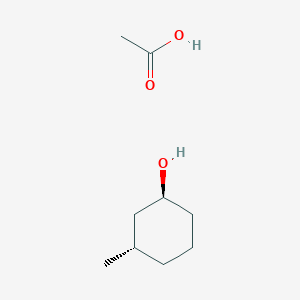
acetic acid;(1S,3S)-3-methylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a chiral alcohol, (1S,3S)-3-methylcyclohexan-1-ol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,3S)-3-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the esterification of (1S,3S)-3-methylcyclohexan-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or crystallization may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of (1S,3S)-3-methylcyclohexanone or (1S,3S)-3-methylcyclohexanoic acid.
Reduction: Formation of (1S,3S)-3-methylcyclohexane.
Substitution: Formation of (1S,3S)-3-methylcyclohexyl chloride or bromide.
科学的研究の応用
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of acetic acid;(1S,3S)-3-methylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chiral nature of the compound can lead to stereospecific interactions, enhancing its efficacy and selectivity.
類似化合物との比較
Similar Compounds
(1R,3R)-3-methylcyclohexan-1-ol: A stereoisomer with different biological activity.
Cyclohexanol: A simpler alcohol with similar chemical properties but lacking chirality.
Methylcyclohexane: A related compound without the hydroxyl group.
Uniqueness
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol is unique due to its combination of a chiral alcohol and acetic acid, providing distinct chemical and biological properties. Its chirality can lead to specific interactions in biological systems, making it valuable for research and industrial applications.
特性
CAS番号 |
66922-08-5 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
acetic acid;(1S,3S)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4)/t6-,7-;/m0./s1 |
InChIキー |
XRJPCYYFUVEELV-LEUCUCNGSA-N |
異性体SMILES |
C[C@H]1CCC[C@@H](C1)O.CC(=O)O |
正規SMILES |
CC1CCCC(C1)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


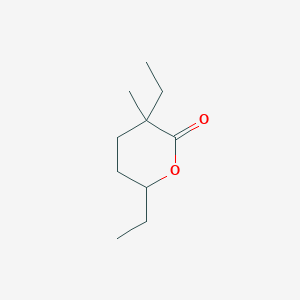
![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
